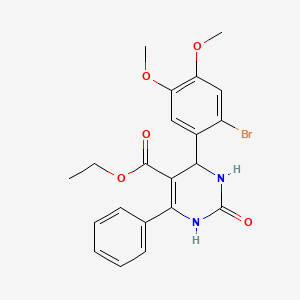
Ethyl 4-(2-bromo-4,5-dimethoxyphenyl)-2-oxo-6-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ETHYL 4-(2-BROMO-4,5-DIMETHOXYPHENYL)-2-OXO-6-PHENYL-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE is a complex organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by its unique structure, which includes a brominated aromatic ring, multiple methoxy groups, and a tetrahydropyrimidine core. It is of significant interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
The synthesis of ETHYL 4-(2-BROMO-4,5-DIMETHOXYPHENYL)-2-OXO-6-PHENYL-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The brominated intermediate undergoes a cyclization reaction with ethyl acetoacetate and urea under acidic conditions to form the tetrahydropyrimidine ring.
Esterification: The final step involves the esterification of the carboxyl group with ethanol to yield the desired compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to improve yield and purity.
Chemical Reactions Analysis
ETHYL 4-(2-BROMO-4,5-DIMETHOXYPHENYL)-2-OXO-6-PHENYL-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the keto group to an alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions, leading to the formation of new derivatives.
Common reagents and conditions used in these reactions include acidic or basic environments, various solvents like ethanol or dichloromethane, and catalysts like palladium on carbon.
Scientific Research Applications
ETHYL 4-(2-BROMO-4,5-DIMETHOXYPHENYL)-2-OXO-6-PHENYL-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in the study of reaction mechanisms.
Biology: The compound’s potential biological activities, such as enzyme inhibition, make it a candidate for studying biochemical pathways and developing new pharmaceuticals.
Medicine: Research into its pharmacological properties could lead to the development of new drugs for treating various diseases.
Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of ETHYL 4-(2-BROMO-4,5-DIMETHOXYPHENYL)-2-OXO-6-PHENYL-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and methoxy groups play a crucial role in binding to these targets, potentially inhibiting their activity. The compound may also interact with cellular pathways, affecting processes like signal transduction or gene expression.
Comparison with Similar Compounds
Similar compounds to ETHYL 4-(2-BROMO-4,5-DIMETHOXYPHENYL)-2-OXO-6-PHENYL-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE include other brominated pyrimidine derivatives and methoxy-substituted aromatic compounds. These compounds share structural similarities but may differ in their specific biological activities and applications. For example:
2-Bromo-4,5-dimethoxyphenylmethanol: Similar in structure but lacks the pyrimidine ring.
Pinaverium Bromide: Contains a brominated aromatic ring and is used as a spasmolytic agent.
(2-Bromo-4,5-dimethoxyphenyl)acetic acid: Another brominated compound with different functional groups.
The uniqueness of ETHYL 4-(2-BROMO-4,5-DIMETHOXYPHENYL)-2-OXO-6-PHENYL-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE lies in its combination of functional groups and its potential for diverse applications in scientific research.
Properties
Molecular Formula |
C21H21BrN2O5 |
|---|---|
Molecular Weight |
461.3 g/mol |
IUPAC Name |
ethyl 4-(2-bromo-4,5-dimethoxyphenyl)-2-oxo-6-phenyl-3,4-dihydro-1H-pyrimidine-5-carboxylate |
InChI |
InChI=1S/C21H21BrN2O5/c1-4-29-20(25)17-18(12-8-6-5-7-9-12)23-21(26)24-19(17)13-10-15(27-2)16(28-3)11-14(13)22/h5-11,19H,4H2,1-3H3,(H2,23,24,26) |
InChI Key |
PWHJWXGCJJKZBG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(NC(=O)NC1C2=CC(=C(C=C2Br)OC)OC)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















